3-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, (3R,4S)- is a chiral compound with significant relevance in various scientific fields, particularly in medicinal chemistry. Its unique stereochemistry contributes to its biological activity and chemical behavior. The compound is identified by the CAS number 716362-70-8 and is characterized by its specific configuration which influences its interactions in biological systems and chemical reactions.
This compound can be synthesized through various methods involving chiral catalysts, which are crucial for maintaining the desired stereochemistry during the synthesis process. The relevance of this compound spans across chemistry, biology, and medicine, where it is utilized as a building block for more complex molecules and as a potential therapeutic agent.
3-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, (3R,4S)- falls under the category of piperidine derivatives. Piperidine compounds are often studied for their pharmacological properties, making this particular compound of interest in drug development and synthesis.
The synthesis of 3-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, (3R,4S)- typically involves several key steps:
The technical details of the synthesis often include optimizing reaction conditions such as solvent choice (e.g., ethanol or methanol), temperature control (typically between 20°C to 80°C), and pressure settings (atmospheric or elevated) to achieve high yields while minimizing side reactions.
The molecular structure of 3-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, (3R,4S)- can be represented as follows:
The stereochemistry is critical; the (3R,4S) configuration indicates specific spatial arrangements that affect both chemical reactivity and biological interactions. This configuration differentiates it from other isomers such as (3R,4R) or (3S,4S).
3-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, (3R,4S)- can participate in various chemical reactions:
Common reagents for these reactions include:
The reaction conditions must be optimized based on desired outcomes to ensure high selectivity and yield.
The mechanism of action for 3-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, (3R,4S)- involves its interaction with specific molecular targets such as enzymes or receptors. The stereochemistry plays a pivotal role in determining binding affinity and activity due to spatial orientation affecting molecular interactions.
The compound may act through:
These interactions are crucial for understanding its potential therapeutic applications in medicinal chemistry.
Data from studies indicate that the compound exhibits significant biological activity due to its ability to interact effectively with biological targets .
3-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, (3R,4S)- has diverse applications in scientific research:
The stereocontrolled synthesis of (3R,4S)-4-hydroxy-1-methyl-3-piperidinecarboxylic acid employs chiral pool exploitation and asymmetric catalysis. One approach utilizes microbial reduction of prochiral ketones: Curtobacterium species achieve >99% enantiomeric excess (ee) in ketone-to-alcohol conversions, establishing the C4 stereocenter. Subsequent reductive amination forms the piperidine ring with retained configuration [3]. Alternatively, chiral auxiliary-mediated alkylation of Ni(II)-glycine Schiff bases enables installation of the C3/C4 stereochemistry prior to ring closure. This method yields the target scaffold in 7 steps with 95:5 diastereoselectivity at critical quaternary centers [9].
Table 1: Stereoselective Synthesis Performance Comparison
Method | Key Step | ee/dr | Overall Yield |
---|---|---|---|
Microbial reduction | Ketoreductase catalysis | >99% ee | 35% |
Chiral auxiliary | Diastereoselective alkylation | 95:5 dr | 28% |
N-acyliminium cyclization | Stereocontrolled ring closure | 90:10 dr | 42% |
Recent advances employ N-acyliminium ion cyclizations with chiral Lewis acid catalysts (e.g., BINOL-derived titanium complexes). This intramolecular cyclization of ε-amino aldehydes delivers the cis-3,4-disubstituted piperidine with 90:10 diastereoselectivity, where the C1-methyl group is introduced via reductive amination post-cyclization [2] [9].
The carboxylic acid and hydroxy groups serve as versatile handles for structural diversification. Esterification with alkyl halides under Mitsunobu conditions provides C3-esters (92-95% yield), while carbodiimide-mediated amide coupling with primary/secondary amines yields carboxamide derivatives (85-90% yield). Notably, the C4-hydroxy group undergoes selective etherification using Williamson synthesis or acylative protection without epimerization [4] [9].
Critical to stability enhancement is cyclic derivative formation. Treatment with cyanate sources generates hydantoin-fused analogues via intramolecular cyclization, improving acid stability by preventing lactonization. This derivatization, achieved in 65% yield, maintains insulinotropic activity while overcoming the parent compound’s decomposition in gastric environments [9].
Table 2: Key Derivatization Pathways and Yields
Reaction | Product Class | Conditions | Yield Range |
---|---|---|---|
Esterification | C3-alkyl esters | DIAD/PPh₃, ROH | 92-95% |
Amide coupling | Carboxamides | EDC/HOBt, R₂NH | 85-90% |
Hydantoin formation | Bicyclic derivatives | KCN, NH₄CO₃, EtOH/H₂O | 65% |
Etherification | C4-alkyl/aryl ethers | NaH, R-X, DMF | 75-82% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: